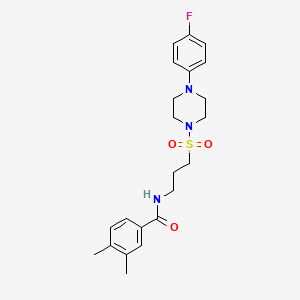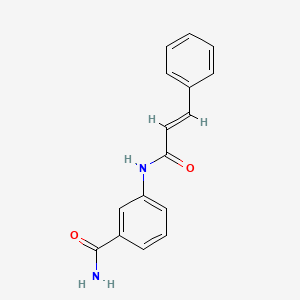
1-(4-chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride, also known as Trazodone, is a drug commonly used to treat depression and anxiety disorders. It is a type of serotonin antagonist and reuptake inhibitor (SARI) that works by increasing the levels of serotonin in the brain.
Scientific Research Applications
Synthesis and Structural Analysis
The compound's synthesis often involves base-catalyzed Claisen-Schmidt condensation reactions, leading to various derivatives with potential applications in medicinal chemistry and materials science. Studies like those by Salian et al. (2018) have explored the synthesis of chalcone derivatives, demonstrating the compound's utility in creating structurally diverse molecules with potential biological activities. These syntheses are characterized by techniques such as FT-IR, elemental analysis, and single crystal X-ray diffraction, providing insights into the compound's structural properties and the intermolecular interactions that stabilize its crystal structure (Salian et al., 2018).
Antimicrobial and Anticonvulsant Activities
Compounds derived from 1-(4-chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride have been evaluated for their antimicrobial properties. For example, Mandala et al. (2013) synthesized novel derivatives and tested them for in vitro antimicrobial activity, indicating significant antibacterial and antifungal effects. These findings are supported by molecular docking studies, which help elucidate the interactions between these compounds and bacterial proteins, offering a pathway to novel antimicrobial agents (Mandala et al., 2013). Additionally, compounds like those studied by Kamiński et al. (2015) have shown broad spectra of activity in preclinical seizure models, suggesting potential applications as anticonvulsant agents (Kamiński et al., 2015).
Anticancer Potential
Research into the anticancer properties of derivatives of this compound has also been promising. Gomha et al. (2014) synthesized novel thiadiazoles and thiazoles incorporating the pyrazole moiety, showing concentration-dependent inhibitory effects on breast carcinoma cell lines. These results highlight the compound's potential as a scaffold for developing new anticancer agents, with some derivatives exhibiting significant activity in inhibiting cancer cell growth (Gomha et al., 2014).
properties
IUPAC Name |
1-(4-chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2.2ClH/c20-16-6-8-19(9-7-16)24-15-18(23)14-21-10-12-22(13-11-21)17-4-2-1-3-5-17;;/h1-9,18,23H,10-15H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTHYGQMCUPZPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)Cl)O)C3=CC=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2573615.png)
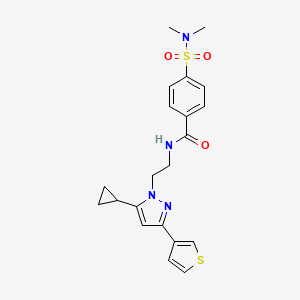

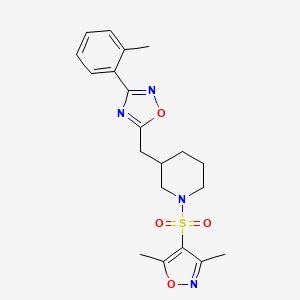
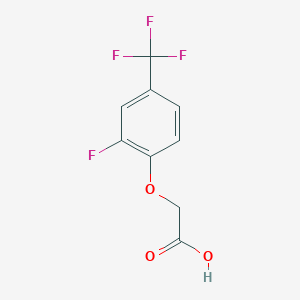
![4-[3-(2-Chloro-4-fluorophenoxy)-1-[1-(furan-2-carbonyl)piperidin-4-yl]-4-oxoazetidin-2-yl]benzonitrile](/img/structure/B2573626.png)
![3-[Benzyl(methyl)amino]-6-fluorothiochromen-4-one](/img/structure/B2573627.png)
![3,4-dimethoxy-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2573628.png)
![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(4-methoxybenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2573629.png)
